

Application Notes: Flow Cytometry Gating Strategy for CD34+ Hematopoietic Stem Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CD-349

Cat. No.: B1668756

[Get Quote](#)

Introduction

Hematopoietic stem cells (HSCs) are multipotent stem cells that give rise to all blood cell lineages. The CD34 antigen is a transmembrane phosphoglycoprotein expressed on the surface of early hematopoietic stem and progenitor cells.^{[1][2]} Its presence is a key marker for identifying and enumerating HSCs for various clinical and research applications, including assessing the quality of hematopoietic grafts for transplantation.^{[3][4][5]} Flow cytometry is the gold standard for the rapid and accurate quantification of these rare CD34+ cells.^{[3][6]} To ensure accuracy and reproducibility across different laboratories, the International Society for Hematotherapy and Graft Engineering (ISHAGE) has established standardized guidelines for CD34+ cell enumeration.^{[3][7]} These guidelines provide a sequential, multi-parameter gating strategy to reliably identify and quantify viable CD34+ HSCs.

Principle of the Assay

The enumeration of CD34+ HSCs by flow cytometry is a rare-event analysis that relies on a multi-parameter approach. The strategy uses the principles of light scatter and fluorescence to identify the target cell population. Cells are stained with fluorescently-labeled monoclonal antibodies against specific cell surface antigens. The core principle of the ISHAGE protocol is to combine five parameters in a sequential gating strategy:

- Forward Scatter (FSC): Correlates with cell size.
- Side Scatter (SSC): Correlates with internal complexity or granularity.

- CD45 Fluorescence: Identifies all leukocytes and helps distinguish the "blast" population.
- CD34 Fluorescence: Identifies the hematopoietic stem and progenitor cells.
- Viability Dye Fluorescence: Excludes non-viable cells from the analysis.

True CD34+ HSCs are characterized by having low side scatter, FSC properties similar to lymphocytes, bright CD34 expression, and dim CD45 expression.[4][8]

Key Reagents and Markers

A robust analysis requires a carefully selected panel of antibodies and reagents. The single-platform method, which uses counting beads to provide a direct absolute count, is the current standard.[4][5][7]

Component	Antigen/Target	Common Fluorochrome	Purpose
Primary Antibody	CD34	Phycoerythrin (PE)	Identifies hematopoietic stem and progenitor cells. [1]
Pan-Leukocyte Antibody	CD45	Fluorescein Isothiocyanate (FITC)	Identifies all leukocytes and distinguishes the CD45dim "blast" population from other cells and debris. [9] [10]
Viability Dye	N/A	7-Aminoactinomycin D (7-AAD)	Excludes dead cells, which can non-specifically bind antibodies, from the final count. [7] [8]
Isotype Control	N/A	PE	A non-reactive antibody of the same isotype as the anti-CD34 antibody, used to determine the level of non-specific background staining. [8] [9]
Counting Beads	N/A	N/A	Fluorescent beads of a known concentration used in single-platform assays to calculate the absolute cell count directly from the flow cytometer. [7]

Experimental Protocols

Protocol 1: Sample Preparation and Staining (Single-Platform ISHAGE Method)

This protocol is adapted from the ISHAGE guidelines for use with peripheral blood, apheresis products, or bone marrow.

1. Materials and Reagents:

- K2EDTA collection tubes
- Phosphate-Buffered Saline (PBS)
- Antibodies: CD45-FITC, CD34-PE, Isotype Control-PE
- Counting Beads (e.g., Flow-Count Fluorospheres)
- Viability Dye (e.g., 7-AAD)
- Ammonium chloride-based RBC Lysis Buffer

2. Sample Preparation:

- Collect samples in K2EDTA tubes and process within 2 hours for optimal results.[\[11\]](#)
- Ensure the sample is thoroughly mixed by gentle inversion.
- If the leukocyte count is greater than $10 \times 10^9/L$, dilute the sample with a compatible medium.[\[9\]](#)
- Label tubes for the test sample (CD45/CD34), the isotype control (CD45/Isotype), and any necessary single-stain compensation controls.

3. Staining Procedure:

- Aliquot 100 μ L of the sample (or diluted sample) into the appropriately labeled tubes.

- Add the pre-titrated volumes of CD45-FITC, CD34-PE, and Isotype Control-PE antibodies to their respective tubes.
- Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.[12]
- Perform RBC lysis by adding 2 mL of ammonium chloride-based lysing solution. Incubate for 10 minutes at room temperature. Do not wash after lysis.
- Just prior to analysis, add a precise volume of counting beads to each tube.
- Add 7-AAD viability dye to all tubes except for single-stained controls.[12]
- Vortex gently and proceed immediately to data acquisition.

Protocol 2: Flow Cytometer Setup and Data Acquisition

1. Instrument Setup and Controls:

- Use unstained cells to set the initial forward and side scatter voltages to place the leukocyte population on scale.
- Use single-color controls for each fluorochrome in the panel to perform fluorescence compensation, correcting for spectral overlap.
- Fluorescence-Minus-One (FMO) controls are highly recommended in multicolor panels to accurately set positive gates.[12]

2. Data Acquisition:

- Create an initial dot plot of FSC vs. SSC to visualize the cell populations.
- Create a second plot of CD45 vs. SSC to ensure all leukocyte populations are visible.
- Set an acquisition threshold on FSC to exclude the majority of debris and unlysed red blood cells.
- Acquire data for all sample tubes. It is critical to acquire a sufficient number of events. For statistical validity, a minimum of 100 viable CD34+ events should be collected in the final

gate.[\[10\]](#)

Data Analysis: The ISHAGE Sequential Gating Strategy

The ISHAGE protocol uses a sequential, Boolean gating strategy to accurately identify CD34+ cells. The process involves creating a series of gates, where each subsequent gate is dependent on the previous one.

Caption: ISHAGE sequential gating workflow for CD34+ HSC identification.

Step-by-Step Gating Description:

- Gate 1: Identify Leukocytes (FSC vs. SSC): Create a gate (P1) around the leukocyte population based on its characteristic light scatter properties, excluding debris, platelets, and unlysed RBCs.[\[6\]](#)
- Gate 2: Select CD45+ Events (CD45 vs. SSC): Viewing only the events from P1, create a gate (P2) that includes all CD45-positive cells.[\[6\]](#)
- Gate 3: Isolate Potential CD34+ Cells (CD34 vs. SSC): While still viewing events from P2, create a liberal gate (P3) around all events that show positive staining for CD34.
- Gate 4: Isolate the "Blast" Population (CD45 vs. SSC): Again, viewing events from P2, create a specific gate (P4) around the cells that are CD45dim and have low side scatter. This is the characteristic location of hematopoietic stem and progenitor cells.[\[6\]](#)[\[8\]](#)
- Gate 5: Combine Gates (Boolean Logic): Create a new plot that displays only the events that are present in BOTH Gate 3 (CD34+) AND Gate 4 (CD45dim/low SSC). This logical AND operation significantly cleans up the analysis by excluding CD34-negative "blast" cells and CD34-positive events that do not have blast characteristics.
- Gate 6: Final Identification (FSC vs. SSC): Display the events from the combined Boolean gate on a final FSC vs. SSC plot. Draw a final gate (P6) around the compact cluster of cells representing the true, viable CD34+ HSC population.[\[6\]](#) The number of events in this final gate is used for quantification.

Viability: The exclusion of non-viable, 7-AAD positive cells should be applied early in the gating strategy, typically after identifying the initial leukocyte population in Gate 1.

Experimental Workflow Overview

Caption: High-level experimental workflow from sample to result.

Quantitative Data and Quality Control

Accurate quantification requires adherence to strict quality control measures.

Table 2: Typical CD34+ Cell Frequencies

Sample Source	Typical Frequency of CD34+ Cells
Normal Bone Marrow	1% - 3% of mononuclear cells[9]
Normal Peripheral Blood	0.01% - 0.1% of leukocytes[9]
Mobilized Peripheral Blood	0.1% - 8% of leukocytes[10]
Apheresis Product	Highly variable, dependent on mobilization success
Cord Blood	~0.1% - 1.0% of mononuclear cells

Table 3: Key ISHAGE Quality Control Criteria

Parameter	Requirement	Rationale
Minimum CD34+ Events	Acquire at least 100 CD34+ events in the final gate.	Ensures statistical precision and a coefficient of variation (CV) of 10% or less.[10]
Isotype Control	Non-specific events in the final CD34+ gate should be minimal.	Confirms that the staining observed with the CD34 antibody is specific.[8][9]
Viability	The analysis must be performed on viable cells only.	Dead cells can cause false positive results due to non-specific antibody binding.
Bead Count (Single-Platform)	A sufficient number of counting beads must be acquired for accurate volume calculation.	Ensures the denominator for the absolute count calculation is statistically robust.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CD34 at a glance - EXBIO Antibodies [exbio.cz]
- 2. youtube.com [youtube.com]
- 3. The ISHAGE guidelines for CD34+ cell determination by flow cytometry. International Society of Hematotherapy and Graft Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. Flow cytometric enumeration of CD34+ hematopoietic stem cells: A comparison between single- versus dual-platform methodology using the International Society of Hematotherapy and Graft Engineering protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beckman.com [beckman.com]

- 8. beckman.com [beckman.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. stemcell.com [stemcell.com]
- To cite this document: BenchChem. [Application Notes: Flow Cytometry Gating Strategy for CD34+ Hematopoietic Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668756#flow-cytometry-gating-strategy-for-cd34-hematopoietic-stem-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com